1-(3-Fluorophenyl)-3-phenylurea
Overview
Description
1-(3-Fluorophenyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-phenylurea typically involves the reaction of 3-fluoroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Fluoroaniline+Phenyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After the completion of the reaction, the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the urea derivative into amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluorophenyl)-3-phenylurea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is being explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-phenylurea involves its interaction with specific molecular targets in biological systems. The fluorine atom in the phenyl ring enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-phenylurea can be compared with other urea derivatives such as:
1-Phenyl-3-(4-fluorophenyl)urea: This compound has a similar structure but with the fluorine atom attached to the para position of the phenyl ring. It exhibits different chemical and biological properties due to the positional isomerism.
1-(2-Fluorophenyl)-3-phenylurea: The fluorine atom is attached to the ortho position in this compound, leading to distinct reactivity and interactions compared to this compound.
1-(3-Chlorophenyl)-3-phenylurea:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEWHBHXLLTMRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302460 | |
Record name | N-(3-Fluorophenyl)-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-79-8 | |
Record name | N-(3-Fluorophenyl)-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Fluorophenyl)-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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